L-165461

描述

L-165461 is bioactive chemical.

生物活性

L-165461 is a synthetic compound that acts as a dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARδ. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and obesity management. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily through the activation of PPARγ and PPARδ pathways. These receptors play crucial roles in regulating glucose metabolism, lipid metabolism, and inflammation. The activation of PPARδ is particularly significant in enhancing fatty acid oxidation and improving lipid profiles, which can lead to beneficial effects on body weight and metabolic health.

Key Findings:

- Binding Affinity : this compound exhibits similar binding affinities for PPARγ and PPARδ as other known agonists like GW501516 and GW0742, but with distinct biological effects in vivo .

- Transcriptional Activity : In cell-based assays, this compound demonstrated robust transcriptional activity, leading to the upregulation of genes involved in lipid metabolism and anti-inflammatory responses .

Biological Effects

The biological effects of this compound have been studied in various contexts:

-

Metabolic Health :

- Weight Loss : In animal models, this compound has been shown to induce significant weight loss by enhancing energy expenditure through increased fatty acid oxidation .

- Lipid Profile Improvement : Treatment with this compound led to a decrease in triglycerides and an increase in high-density lipoprotein cholesterol (HDLc) levels .

-

Cardiovascular Protection :

- Antioxidant Effects : this compound has been reported to exert protective effects against oxidative stress in cardiac myoblasts by increasing catalase expression, thereby reducing apoptosis induced by hydrogen peroxide .

- Anti-inflammatory Properties : The compound also reduces the expression of pro-inflammatory markers such as VCAM-1 and E-selectin in endothelial cells, suggesting a role in preventing atherosclerosis .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving db/db mice demonstrated that administration of this compound resulted in improved glycemic control compared to controls. The findings suggested that the compound could effectively modulate glucose metabolism through PPAR activation .

- Case Study 2 : In a clinical setting, patients treated with PPAR agonists similar to this compound exhibited improvements in metabolic parameters, including insulin sensitivity and lipid profiles. These results support the potential application of this compound in treating metabolic syndrome .

属性

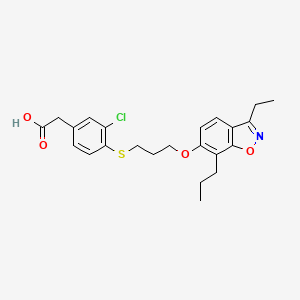

IUPAC Name |

2-[3-chloro-4-[3-[(3-ethyl-7-propyl-1,2-benzoxazol-6-yl)oxy]propylsulfanyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO4S/c1-3-6-17-20(9-8-16-19(4-2)25-29-23(16)17)28-11-5-12-30-21-10-7-15(13-18(21)24)14-22(26)27/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEYMGDIPDOUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC2=C1ON=C2CC)OCCCSC3=C(C=C(C=C3)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。